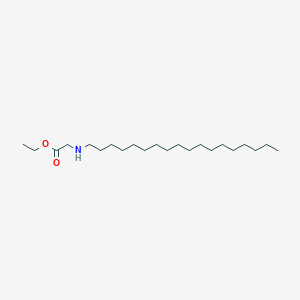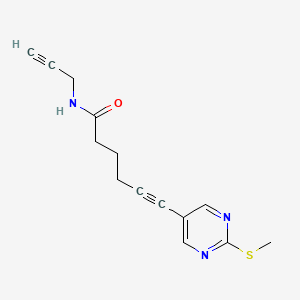![molecular formula C7H9ClN2O B15221026 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold have exhibited various biological activities, making them significant in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol, typically involves cyclization, ring annulation, and cycloaddition reactions. One common method involves the cross-coupling of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for such compounds often utilize transition-metal-free strategies to ensure efficiency and cost-effectiveness. The use of solid alumina and room temperature conditions for cross-coupling reactions is one such example .
化学反应分析
Types of Reactions
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学研究应用
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying enzyme inhibition and protein interactions.
Medicine: It has potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Industry: It is used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of (3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling pathways .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds show more activity on kinase inhibition.
Uniqueness
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its biological activity and chemical reactivity .
属性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC 名称 |
(3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol |
InChI |
InChI=1S/C7H9ClN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h11H,1-4H2 |
InChI 键 |
CLDFLALAMXEQBF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=NN2C1)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



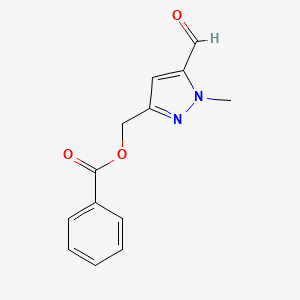
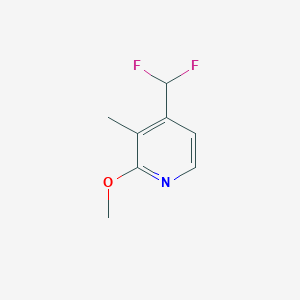
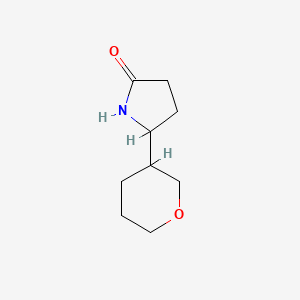
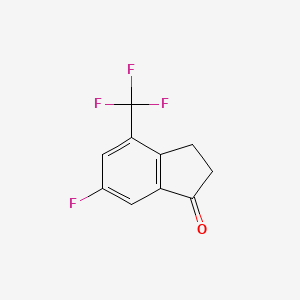
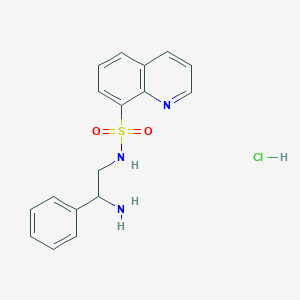


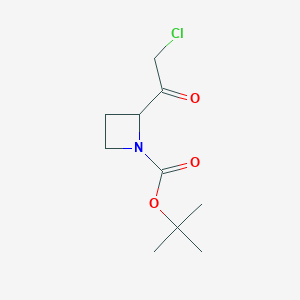

![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
